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Furaneol-13C2

Cat. No.: B12361961
M. Wt: 130.11 g/mol
InChI Key: INAXVXBDKKUCGI-NDLBAUGKSA-N
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Description

Principles of Stable Isotope Tracing and Its Applications in Complex Organic Systems

Stable isotope tracing operates on the principle that the mass difference between isotopes allows for their detection and quantification. When a ¹³C-labeled compound, such as Furaneol-13C2, is introduced into a system, its metabolic fate or chemical transformation can be followed by monitoring the ¹³C enrichment in various products or intermediates alfa-chemistry.com. This technique is crucial for unraveling complex reaction mechanisms, mapping metabolic fluxes, and understanding the dynamics of biological processes symeres.comcreative-proteomics.comnih.gov.

The applications of stable isotope tracing span numerous fields. In organic chemistry, it aids in elucidating reaction mechanisms by identifying which bonds are broken and formed, and in what sequence illinois.eduresearchgate.net. In biological systems, ¹³C-labeled substrates like this compound can be used to trace carbon flow through metabolic networks, identify biosynthetic pathways, and quantify metabolic rates alfa-chemistry.comontosight.ainih.govnih.gov. For instance, understanding how Furaneol (B68789) is synthesized in plants or processed in food systems can be significantly enhanced by using a ¹³C-labeled precursor to track the carbon atoms through these pathways nih.govresearchgate.netresearchgate.netresearchgate.net. The ability to trace these pathways provides critical data for fields ranging from food science and agriculture to environmental studies and drug development symeres.comalfa-chemistry.commoravek.com.

Significance of ¹³C-Labeled Compounds in Advanced Mechanistic and Quantitative Chemical Biology

¹³C-labeled compounds are cornerstones in advanced mechanistic and quantitative chemical biology due to their unique advantages. Mechanistically, they allow researchers to pinpoint specific steps in biochemical reactions or metabolic pathways. For example, studies investigating the Maillard reaction, a complex series of chemical transformations responsible for browning and flavor development in food, often employ ¹³C-labeled sugars to trace the origins of specific aroma compounds like Furaneol nih.govresearchgate.netresearchgate.netacs.orgtum.de. By observing the distribution of ¹³C labels in the resulting molecules, scientists can deduce the precise reaction sequences and intermediate structures involved.

Quantitatively, ¹³C-labeled compounds serve as internal standards or tracers, enabling highly accurate measurements of metabolite concentrations and fluxes symeres.comnih.govfrontiersin.org. In metabolomics, for instance, using ¹³C-labeled standards allows for the precise quantification of endogenous metabolites, which is vital for identifying biomarkers for diseases or understanding cellular responses to stimuli alfa-chemistry.comnih.govfrontiersin.org. The stability of ¹³C ensures that the label is retained throughout the experiment, providing reliable data. Furthermore, the distinct mass signature of ¹³C allows for its detection and differentiation from naturally abundant ¹²C using mass spectrometry, a technique essential for quantitative analysis in complex biological matrices symeres.comwikipedia.org. This capability is critical for drug metabolism studies, where tracking the fate of a drug molecule within the body requires precise quantification of both the parent drug and its metabolites symeres.comontosight.ai.

De Novo Chemical Synthesis of this compound and Other Site-Specific Isotopologues

De novo chemical synthesis offers a direct route to construct the furaneol skeleton with precisely placed isotopic labels. This approach relies on the availability of suitable 13C-enriched starting materials and well-established organic reaction sequences.

The rational design of 13C-labeled furaneol synthesis begins with the identification of commercially available or synthetically accessible 13C-enriched precursors. The target labeling pattern for "this compound" implies the enrichment of two specific carbon atoms within the furaneol molecule. Common strategies leverage precursors derived from carbohydrates or simple organic molecules that can be readily isotopically labeled.

Carbohydrate-Based Precursors: Sugars such as D-glucose and D-fructose, or their phosphorylated derivatives like D-fructose-1,6-diphosphate, are frequently used as starting points. For instance, 1-13C-D-fructose-1,6-diphosphate and 13C6-D-glucose have been employed in studies to trace the metabolic fate of these sugars, leading to labeled furaneol bloomtechz.commdpi.com. Methyl α-D-glucopyranoside has also been identified as a readily available precursor for furaneol synthesis, providing a platform for introducing isotopic labels researchgate.net.

Amino Acid-Derived Precursors: In the context of Maillard reactions, which also contribute to furaneol formation, labeled amino acids like [2-13C]glycine and [3-13C]alanine serve as valuable precursors. Their incorporation into the furaneol structure allows for the specific labeling of carbons originating from the amino acid side chains or backbone researchgate.netimreblank.chresearchgate.net.

Simple Labeled Molecules: Simpler 13C-labeled building blocks, such as 13C-labeled acetone (B3395972) or methane, can be used to synthesize more complex labeled intermediates, which are then incorporated into the furaneol synthesis pathway.

The selection of a precursor is guided by the desired position of the 13C label(s) in the final furaneol molecule, aiming for high isotopic enrichment and minimal scrambling.

The synthesis of furaneol typically involves several chemical transformations, often including cyclization and dehydration steps. Incorporating 13C labels requires careful planning to ensure that the enrichment is maintained throughout the synthetic sequence.

A notable example is the synthesis of furaneol with 13C labels in both methyl groups, achieved through multi-step chemical synthesis researchgate.net. Such pathways often start from carbohydrate derivatives, proceeding through a series of reactions to form the furanone ring system. For example, a route starting from methyl α-D-glucopyranoside can be adapted for isotopic labeling researchgate.net.

Optimization efforts focus on maximizing the yield of the desired labeled product while maintaining high isotopic purity. This involves fine-tuning reaction conditions such as temperature, solvent, reactant concentrations, and catalyst selection. Minimizing side reactions and potential isotope exchange or scrambling is critical, especially in multi-step syntheses. The efficiency of isotope incorporation is often assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

While furaneol itself is achiral, the precise placement of 13C isotopes (regioselectivity) is a key aspect of synthesizing labeled analogs. The regiochemistry of the label is primarily dictated by the structure of the 13C-enriched precursor and the reaction mechanism.

Precursor-Driven Regioselectivity: Using a precursor with a 13C label at a specific carbon atom ensures that the label is incorporated into the corresponding position in the furaneol molecule. For instance, if a precursor molecule has a 13C label on a carbon that becomes the C2 methyl group of furaneol, the resulting product will be regioselectively labeled at that position.

Maillard Reaction Pathways: Studies utilizing 13C-labeled amino acids in Maillard reactions provide insights into regioselective incorporation. For example, experiments with [2-13C]glycine and [3-13C]alanine have demonstrated how these labeled precursors contribute specific carbon atoms to the furaneol structure, allowing researchers to map the origin of different parts of the molecule researchgate.netimreblank.chresearchgate.net. The carbon skeleton of the pentose (B10789219) sugar and the Strecker degradation products (like formaldehyde (B43269) and acetaldehyde (B116499) derived from amino acids) are incorporated into the furanone ring and its substituents.

Achieving "this compound" requires either a doubly labeled precursor or a sequential labeling strategy where two different 13C-labeled precursors are used in distinct synthetic steps to introduce labels at two specific positions.

Chemoenzymatic and Biocatalytic Routes to Labeled Furaneol Precursors

Chemoenzymatic and biocatalytic approaches offer complementary strategies for synthesizing isotopically labeled furaneol and its precursors, often providing high specificity and milder reaction conditions.

Enzymes, such as transketolase (TK), play vital roles in carbohydrate metabolism and can be harnessed for the synthesis of labeled compounds. Transketolase is known for its ability to catalyze the stereoselective transfer of a two-carbon ketol unit between sugar phosphates, forming new C-C bonds nih.govd-nb.inforesearchgate.netresearchgate.net.

While direct enzymatic synthesis of furaneol might not be the primary route, enzymes like TK can be employed to synthesize 13C-labeled carbohydrate precursors. These precursors can then be chemically converted into furaneol. For example, studies have utilized enzymes with 13C-labeled D-glucose-6-phosphate to produce hydroxymethylfurfural (HMF), a related furan (B31954) derivative bloomtechz.com. By using 13C-enriched substrates in TK-catalyzed reactions or other enzymatic pathways, researchers can generate labeled intermediates that are subsequently transformed into furaneol, thereby controlling the position of the isotopic label. The incorporation of 13C-labeled substrates into metabolic pathways catalyzed by enzymes is a cornerstone of producing isotopically enriched biomolecules d-nb.info.

The integration of chemical and biological methodologies, known as chemoenzymatic synthesis, allows for the precise construction of complex isotopically labeled molecules. This approach leverages the high specificity and selectivity of enzymes for certain transformations, combined with the versatility of chemical synthesis for other steps.

For the synthesis of labeled furaneol, this could involve using enzymes to prepare a specific 13C-labeled intermediate from a simple labeled substrate, followed by chemical reactions to complete the synthesis of the furaneol molecule. This strategy is particularly advantageous for achieving site-specific labeling with high isotopic purity. Examples of chemoenzymatic synthesis for other isotopically labeled compounds, such as nucleotides, highlight the power of this approach nih.govnih.gov. By combining enzymatic synthesis of a labeled precursor with subsequent chemical modifications, researchers can efficiently produce this compound with precise control over the isotopic distribution.

Compound List

Acetaldehyde

Alanine

ATP

D-fructose

D-fructose-1,6-diphosphate

D-glucose

D-glucose-6-phosphate

Formaldehyde

Furaneol

Glycine (B1666218)

HEMF (4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone)

HMF (Hydroxymethylfurfural)

HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone)

Maillard reaction products

Methyl α-D-glucopyranoside

NAM (Nicotinamide)

NAD+

Nicotinamide Riboside (NR)

NMN (Nicotinamide mononucleotide)

Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone)

Ribose

Ribulose-5-phosphate

S-methyl-14C-adenosyl-L-methionine (14C-SAM)

Strawberry furanone

Temozolomide (TMZ)

Transketolase (TK)

1-13C-D-fructose-1,6-diphosphate

13C6-D-glucose

[2-13C]Glycine

[3-13C]Alanine

2-(or 5-)methyl-14C-HDMF

4,5-dihydroxy-2,3-pentanedione

2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)

This compound: Synthesis and Characterization of an Isotopically Labeled Analytical Standard

Furaneol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a significant aroma compound, widely recognized for its characteristic sweet, caramel-like, and fruity notes, particularly associated with strawberries wikipedia.orgmedchemexpress.comresearchgate.netscbt.comsigmaaldrich.commdpi.com. Its presence is crucial in the flavor profiles of numerous fruits and it is also generated during thermal food processing, such as the Maillard reaction researchgate.netmdpi.com. For accurate quantitative analysis of Furaneol in complex biological and food matrices, particularly using mass spectrometry (MS) techniques like GC-MS and LC-MS/MS, isotopically labeled internal standards are indispensable lumiprobe.comwaters.comscispace.comresearchgate.net. This compound, specifically labeled with two 13C atoms, serves this critical role, enabling precise quantification by compensating for variations in sample preparation, extraction, and instrumental detection waters.comresearchgate.netatlanchimpharma.com. This article details the synthetic strategies for producing 13C-labeled Furaneol analogs and the essential methods for their characterization and purity assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B12361961 Furaneol-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O3

Molecular Weight

130.11 g/mol

IUPAC Name

4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1

InChI Key

INAXVXBDKKUCGI-NDLBAUGKSA-N

Isomeric SMILES

CC1C(=O)C(=[13C](O1)[13CH3])O

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

Origin of Product

United States

Synthetic Strategies for 13c Labeled Furaneol Analogs

The development of isotopically labeled compounds like Furaneol-13C2 requires precise control over the incorporation of stable isotopes into specific positions of the molecule. This is typically achieved through targeted chemical synthesis utilizing isotopically enriched precursors.

Understanding the Target Molecule: Furaneol (B68789) (C6H8O3, MW ≈ 128.13 Da) possesses a furanone ring structure with methyl groups at the C2 and C5 positions and a hydroxyl group at C4 nist.govnih.gov. The designation "this compound" specifically indicates the presence of two 13C atoms within the molecule, commonly referring to the labeling of the two methyl groups, thus forming 4-hydroxy-2,5(¹³C)-dimethyl-5-(¹³C)-furan-3(2H)-one (MW ≈ 130.11 Da) atlanchimpharma.com.

General Synthetic Approaches to Furaneol: While Furaneol can be biosynthesized in plants and formed via the Maillard reaction in food systems researchgate.netmdpi.com, industrial-scale production and the synthesis of labeled standards rely on controlled chemical synthesis. Traditional routes often involve the aldol (B89426) condensation of dihydrofuranone precursors followed by oxidative or cyclization steps to form the furanone ring google.com.

Strategies for 13C Labeling: The primary strategy for synthesizing this compound involves employing 13C-enriched starting materials that can deliver the labeled carbon atoms to the desired positions.

Utilizing Labeled Carbohydrates: Studies investigating Furaneol biosynthesis in plants have successfully used ¹³C-labeled carbohydrates, such as 1-¹³C-D-fructose and U-¹³C6-D-fructose, to trace metabolic pathways mdpi.comnih.gov. These labeled sugars, or their chemically modified derivatives, can serve as foundational building blocks in multi-step synthetic pathways. By carefully designing the synthetic route, these labeled carbohydrates can be transformed into the Furaneol structure, ensuring the ¹³C atoms are precisely incorporated into the C2 and C5 methyl groups.

Incorporation of Labeled C1/C2 Units: An alternative synthetic approach involves using smaller, readily available 13C-enriched carbon sources, such as ¹³C-labeled acetic acid or its derivatives. These can be strategically introduced during the synthesis to form the methyl substituents at the C2 and C5 positions of the furanone ring. This requires synthetic methodologies that allow for regioselective functionalization and attachment of these labeled fragments.

Ensuring Isotopic Purity: A critical aspect of these synthetic strategies is achieving high isotopic enrichment, often specified as ≥99 atom % ¹³C, and high chemical purity. The chosen synthetic route must minimize isotopic scrambling or loss to ensure the final product functions effectively as an internal standard.

Characterization and Purity Assessment of Synthesized 13c Labeled Standards

Tracing Carbon Flux in Biological Systems for Furanone Biogenesis

¹³C-assisted metabolism analysis is a powerful technique for investigating the intricate network of biochemical reactions within a cell. nih.gov By feeding microorganisms a substrate labeled with ¹³C, the label propagates through the metabolic network. youtube.com The resulting distribution of ¹³C in various metabolites, known as mass isotopomer patterns, can be measured with high precision using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. ethz.chresearchgate.net This data allows researchers to map active metabolic pathways and quantify the flow of carbon through them, a process essential for understanding how cells produce specific compounds like furanones. nih.govnih.gov

The biosynthesis of furanones, including Furaneol, is intrinsically linked to central carbohydrate metabolism. Isotopic labeling experiments are crucial for tracking the transformation of simple sugars into these more complex flavor compounds. nih.gov

The choice of a specifically labeled ¹³C-carbohydrate is critical for distinguishing between potential biosynthetic routes. nih.gov For instance, feeding a cell [1-¹³C]glucose versus [6-¹³C]glucose will result in different labeling patterns in downstream products depending on whether the carbon backbone was processed via glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or the Entner-Doudoroff (ED) pathway. By analyzing the final position of the ¹³C label in the Furaneol molecule, scientists can deduce the primary metabolic pathway responsible for its biogenesis.

Studies have utilized various labeled sugars, such as uniformly labeled [U-¹³C₆]glucose, to trace carbon flow. nih.gov The incorporation of ¹³C from these precursors into the molecular structure of a target metabolite provides direct evidence of its biosynthetic origin from that carbohydrate. nih.gov This method allows for the validation and quantification of the contribution of an engineered or native pathway to the final product yield. nih.gov

The transfer and rearrangement of ¹³C labels from a precursor to a product are mediated by a series of enzymatic reactions. Analyzing the resulting isotopomer patterns helps identify the activity of specific enzymes. For example, the action of phosphohexose isomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate, can be observed by tracking the scrambling of labels between carbon positions 1 and 2.

Similarly, oxidoreductases play a key role in metabolic pathways by catalyzing redox reactions, often involving the removal of carbon atoms as CO₂. In a ¹³C-labeling experiment, the loss of a label at a specific position can signify the action of a decarboxylating oxidoreductase, such as those found in the TCA cycle or the PPP. researchgate.net The activity of enzymes like transketolase, which transfers two-carbon units, can also be inferred by the distinct labeling patterns it creates in the sugar phosphates of the PPP. d-nb.info By observing these specific label transitions, the functional roles of individual enzymes in the biogenesis of furanones are elucidated.

¹³C-MFA provides a quantitative framework for understanding cellular metabolism. It moves beyond simple pathway identification to measure the rates (fluxes) of reactions throughout the metabolic network. nih.gov This is achieved by developing a computational model of the cell's biochemical reactions and finding the flux distribution that best explains the experimentally measured isotopomer patterns. d-nb.info

A cornerstone of steady-state ¹³C-MFA is the analysis of proteinogenic amino acids. nih.gov Amino acids are synthesized from a small number of key precursor metabolites in central carbon metabolism (e.g., pyruvate, oxaloacetate, α-ketoglutarate). nih.gov Because proteins are abundant, their constituent amino acids can be easily obtained by hydrolysis, derivatized, and analyzed by GC-MS to determine their mass isotopomer distributions (MDVs). nih.govresearchgate.net

The labeling pattern of an amino acid serves as a direct proxy for the labeling pattern of its metabolic precursor. nih.gov By measuring the MDVs of multiple amino acids, researchers can reconstruct a detailed picture of the isotopic enrichment across the entire central metabolism, which in turn allows for the precise calculation of metabolic fluxes. nih.govresearchgate.net This technique is instrumental in identifying metabolic bottlenecks or discovering novel pathway activities. nih.govnih.gov

Table 1: Precursor Metabolites and Their Derived Proteinogenic Amino Acids This table illustrates the relationship between key intermediates of central carbon metabolism and the amino acids synthesized from them, which forms the basis for using amino acids as indicators in ¹³C-MFA.

Precursor MetaboliteMetabolic PathwayDerived Amino Acid(s)
PyruvateGlycolysisAlanine, Valine, Leucine
Phosphoenolpyruvate & Erythrose-4-phosphateGlycolysis / PPPPhenylalanine, Tyrosine, Tryptophan
3-PhosphoglycerateGlycolysisSerine, Glycine (B1666218), Cysteine
α-KetoglutarateTCA CycleGlutamate, Glutamine, Proline, Arginine
OxaloacetateTCA CycleAspartate, Asparagine, Methionine, Threonine, Isoleucine, Lysine
Ribose-5-phosphatePentose Phosphate PathwayHistidine

Deciphering Carbon Metabolic Pathways via 13C-Assisted Metabolism Analysis

Investigation of Maillard Reaction Mechanisms with ¹³C-Labeled Reactants

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is a major chemical pathway for the formation of Furaneol and other flavor compounds during the thermal processing of food. nih.govsandiego.edu Using ¹³C-labeled reactants in model systems allows for a detailed investigation of the complex reaction mechanisms involved. imreblank.chillinois.edu

In a study investigating the formation of 3(2H)-furanones, D-xylose was reacted with amino acids like glycine or L-alanine. imreblank.ch By using specifically labeled [1-¹³C]xylose, researchers could trace the fate of the sugar's carbon atoms. The results showed that Furaneol was formed through multiple routes. A significant portion was generated via the recombination of sugar degradation products. imreblank.ch Another pathway involved the incorporation of formaldehyde (B43269), a Strecker degradation product from glycine, into the pentose moiety. imreblank.ch The use of ¹³C labeling was essential to distinguish and quantify these competing formation pathways, revealing that about 55% of the Furaneol was generated from sugar fragmentation alone. imreblank.ch

Table 2: Relative Amounts of 3(2H)-Furanones Formed in Maillard Reaction Model Systems Data adapted from a study on the Maillard reaction of D-xylose with glycine and L-alanine at 90°C. The use of ¹³C-labeled reactants helped elucidate formation mechanisms. imreblank.ch

System No.Maillard System ReactantsNorfuraneol (%)Furaneol (%)Homofuraneol (%)
1Xylose only9334
2Xylose + Glycine99.80.2<0.1
3Xylose + Alanine99.30.20.5
6[1-¹³C]Xylose + Glycine99.70.3<0.1
7[1-¹³C]Xylose + Alanine99.30.20.5

Incorporation Studies of 13C-Labeled Sugars in Furanone Formation

Isotopic labeling studies have confirmed that the carbon skeletons of sugars are primary building blocks for furanones. By feeding organisms or model systems with sugars enriched with ¹³C at specific positions, researchers can track the incorporation and arrangement of these labeled carbons in the resulting furanone molecules.

In studies on the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol, D-fructose labeled with stable isotopes (1-¹³C-D-fructose and U-¹³C₆-D-fructose) was administered to ripening strawberry fruits. nih.gov The results demonstrated a direct conversion of the D-fructose backbone into the furanone structure without prior cleavage of the carbohydrate chain, a process akin to a biological Maillard reaction. nih.gov Similarly, in the yeast Zygosaccharomyces rouxii, experiments showed that the carbons of HDMF originated exclusively from exogenously supplied D-fructose-1,6-diphosphate. nih.gov When the yeast was provided with 1-¹³C-D-fructose-1,6-diphosphate, only single-labeled HDMF was produced, whereas the use of ¹³C₆-D-glucose resulted in unlabeled furanone, highlighting the specificity of the precursor. nih.govresearchgate.net

In Maillard reaction model systems, the formation of furanones from pentose sugars has been investigated using [1-¹³C]-D-xylose. imreblank.chimreblank.ch These experiments revealed that the resulting furanone derivatives, such as Furaneol and homofuranol, could be unlabeled, singly labeled, or doubly labeled. imreblank.ch This distribution indicates that the sugar can either contribute its carbon backbone directly or undergo fragmentation and recombination to form the final product. imreblank.ch For instance, the analysis of Furaneol formed from [1-¹³C]-D-xylose and glycine showed a mixture of unlabeled, singly labeled (Fur'), and doubly labeled (Fur'') molecules, confirming its formation through both a C₅* + C₁ reaction and sugar fragmentation. imreblank.ch

Table 1: Incorporation of ¹³C-Labeled Sugars in Furanone Formation
¹³C-Labeled PrecursorSystem/OrganismKey FindingReference
1-¹³C-D-fructose, U-¹³C₆-D-fructoseStrawberry FruitDemonstrated direct conversion of the fructose (B13574) skeleton into HDMF without cleavage. nih.govresearchgate.net
1-¹³C-D-fructose-1,6-diphosphateZygosaccharomyces rouxii (yeast)Exclusively formed single-labeled HDMF, proving it is the direct precursor. nih.govresearchgate.net
¹³C₆-D-glucoseZygosaccharomyces rouxii (yeast)Resulted in unlabeled HDMF, indicating it is not the direct precursor in this system. nih.gov
[1-¹³C]-D-xyloseMaillard Model System (with glycine/alanine)Produced a mix of unlabeled, singly, and doubly labeled Furaneol and homofuranol, indicating multiple formation pathways. imreblank.chimreblank.ch
[¹³C₆]glucoseMaillard Model System (with cysteine)Resulted in ¹³C₆-labeled 5-butyldihydro-2(3H)-furanone, showing the entire glucose skeleton was incorporated. mdpi.com

Role of 13C-Labeled Amino Acids and Strecker Degradation Products in Furanone Assembly

Amino acids are crucial participants in the Maillard reaction, not only reacting with sugars but also serving as sources of smaller carbon fragments and nitrogen. The Strecker degradation of an amino acid in the presence of a dicarbonyl compound produces an aldehyde (Strecker aldehyde) with one less carbon atom than the original amino acid. Labeling experiments using ¹³C-enriched amino acids have been pivotal in proving the incorporation of these Strecker aldehydes into the furanone ring system.

In Maillard model systems reacting D-xylose with either [2-¹³C]-glycine or [3-¹³C]-L-alanine, the formation of labeled Furaneol and homofuranol was observed. imreblank.chimreblank.ch The reaction with [2-¹³C]-glycine yielded singly labeled Furaneol, confirming the incorporation of a C₁ fragment (formaldehyde) derived from glycine. imreblank.ch Similarly, using [3-¹³C]-L-alanine as a precursor led to the formation of singly labeled homofuranol, demonstrating the integration of a C₂ fragment (acetaldehyde) from alanine. imreblank.ch These experiments provide direct evidence for a key formation mechanism: the chain elongation of a C₅ pentose-derived intermediate by a C₁ or C₂ Strecker aldehyde to yield a C₆ (Furaneol) or C₇ (homofuranol) furanone, respectively. imreblank.chresearchgate.net

Further studies have explored the degradation of ¹³C-labeled amino acids themselves to understand the generation of reactive intermediates. For example, the pyrolysis of [1-¹³C], [2-¹³C], and [3-¹³C]-labeled L-serine identified several degradation pathways, including the formation of acetaldehyde (B116499) and formaldehyde, which are known precursors in furanone assembly. researchgate.netacs.org This highlights that amino acids can be the source of the carbonyl fragments that subsequently react with sugar-derived moieties.

Table 2: Furanone Labeling from Reactions with ¹³C-Labeled Amino Acids
Maillard SystemFuranone AnalyzedLabeling ResultInferenceReference
D-xylose + [2-¹³C]-glycineFuraneol45% singly labeledIncorporation of ¹³C-formaldehyde (Strecker aldehyde of glycine). imreblank.chimreblank.ch
D-xylose + [3-¹³C]-L-alanineHomofuranol85% singly labeledIncorporation of ¹³C-acetaldehyde (Strecker aldehyde of alanine). imreblank.chimreblank.ch
D-xylose + [3-¹³C]-L-alanineFuraneolUnlabeledFuraneol formation in this system does not incorporate the C₂ fragment from alanine. imreblank.ch

Identification of 13C-Labeled Intermediates and Branching Pathways in Maillard Reactions

The Maillard reaction is a complex network of parallel and sequential reactions. The use of ¹³C-labeled precursors has been essential for identifying key intermediates and demonstrating the existence of multiple, competing pathways leading to furanone formation. imreblank.chnih.gov

A central intermediate in furanone formation from sugars is the 1-deoxyosone. imreblank.ch Labeling studies support that furanone formation proceeds via the 2,3-enolization of an Amadori compound (the initial product of a reducing sugar and an amino acid), which then yields a 1-deoxypentosone from a pentose sugar. imreblank.ch This C₅ intermediate can then follow different routes. One major pathway, as confirmed by labeling, is the "Strecker-assisted chain elongation," where the C₅ intermediate condenses with a C₁ or C₂ Strecker aldehyde to form Furaneol or homofuranol, respectively. imreblank.ch

However, labeling experiments have also revealed that this is not the exclusive pathway. In systems with [1-¹³C]-D-xylose, the detection of unlabeled, singly labeled, and doubly labeled furanones indicates that a significant portion of the product is formed through an alternative route involving sugar fragmentation. imreblank.ch This suggests a competing pathway where the pentose itself breaks down into smaller, reactive C₂ and/or C₃ fragments, which then recombine to form the furanone skeleton. imreblank.chnih.gov For Furaneol specifically, it has been shown that about 55% can be generated via this sugar fragmentation pathway, demonstrating its importance. imreblank.ch

In biological systems, D-fructose-1,6-diphosphate has been identified as a crucial precursor for HDMF. nih.govresearchgate.net Trapping experiments in Zygosaccharomyces rouxii cultures led to the identification of quinoxaline (B1680401) derivatives of α-dicarbonyls, including one derived from 1-deoxy-2,3-hexodiulose-6-phosphate, a long-postulated but previously unidentified intermediate in the HDMF formation pathway. nih.gov This finding, enabled by tracing the metabolic fate of fructose, provides a critical link in the biosynthetic chain from the sugar phosphate to the final furanone.

Mechanistic Investigations Employing Furaneol 13c2 and Its Isotopologues

Mass Spectrometric Fragmentation Pathway Elucidation of ¹³C-Labeled Furanones

The fragmentation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and its isotopologues under mass spectrometric conditions has been a subject of detailed investigation to understand its molecular structure and stability. The introduction of ¹³C labels allows for the precise tracking of carbon atoms through the fragmentation process, confirming or refuting proposed breakdown mechanisms.

Gas chromatography-tandem mass spectrometry (GC/MS/MS) is a highly selective and sensitive analytical technique that has been instrumental in studying the fragmentation of furanones. researcher.life In a typical experiment, the molecular ion of the compound of interest is selected in the first mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass spectrometer, providing a detailed fragmentation pattern.

Studies on doubly labeled 4-hydroxy-2(or 5)-[¹³C]methyl-5(or 2)-methyl-3(2H)-[2(or 5)-¹³C]furanone, an isotopologue of Furaneol (B68789), have demonstrated the utility of this approach. The analysis of this compound showed a molecular ion at m/z 130, confirming the incorporation of two ¹³C atoms. The fragmentation of this labeled Furaneol under CID conditions allows for the unambiguous assignment of fragment ion structures. For instance, the loss of a methyl group can be distinguished between the C-2 and C-5 positions based on the mass of the resulting fragment.

A significant fragmentation pathway for Furaneol involves the loss of carbon monoxide (CO). Through the analysis of ¹³C-labeled Furaneol, it has been possible to determine the origin of the carbon atom in the expelled CO molecule. These experiments have confirmed that the CO loss originates from the furanone ring, a critical piece of information for understanding the stability and reactivity of this class of compounds. researcher.life

The fragmentation pathways of Furaneol and its isotopologues are complex and can involve rearrangements. The use of GC/MS/MS allows for the separation of isomeric ions and the detailed study of their individual fragmentation patterns, providing a more complete picture of the underlying mechanisms. researcher.life

Table 1: Key Mass Spectrometric Fragments of Unlabeled and Doubly ¹³C-Labeled Furaneol

Fragment Unlabeled Furaneol (m/z) Doubly ¹³C-Labeled Furaneol (m/z) Interpretation
[M]⁺ 128 130 Molecular Ion
[M-CH₃]⁺ 113 114 or 115 Loss of a methyl group
[M-CO]⁺ 100 101 or 102 Loss of carbon monoxide
[M-CH₃-CO]⁺ 85 86 or 87 Sequential loss of methyl and CO
[C₂H₃O]⁺ 43 43 or 44 Acetyl ion

The presence of a heavy isotope such as ¹³C can influence the rate of bond cleavage during mass spectrometric fragmentation, a phenomenon known as a kinetic isotope effect (KIE). While these effects are generally small for ¹³C, they can sometimes be observed as changes in the relative intensities of fragment ions. epfl.ch

In the fragmentation of Furaneol-13C2, the cleavage of a ¹²C-¹²C bond may be slightly favored over the cleavage of a ¹³C-¹²C bond due to the difference in zero-point energies of the bonds. This can lead to subtle differences in the mass spectra of labeled versus unlabeled compounds, beyond the expected mass shift of the ions.

For example, if the loss of a methyl group from the molecular ion has a slight preference for the unlabeled methyl group, the relative abundance of the ion corresponding to the loss of the ¹²CH₃ group might be slightly higher than that for the loss of a ¹³CH₃ group in a hypothetical singly-labeled precursor. The systematic study of these minor variations in fragmentation patterns can provide additional evidence for proposed fragmentation mechanisms and the structure of the transition states involved in bond cleavage. However, for complex molecules like Furaneol, these effects are often subtle and require high-precision measurements to be reliably detected and interpreted. epfl.ch

Probing Reaction Mechanisms with ¹³C Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for investigating the rate-determining steps of chemical reactions. A ¹³C KIE is the ratio of the rate of reaction of a molecule with ¹²C at a specific position to the rate of the same reaction with ¹³C at that position. By measuring these effects, it is possible to gain insight into which bonds are being formed or broken in the transition state of the slowest step of a reaction.

The formation of Furaneol, often occurring through the Maillard reaction, involves a complex series of steps including condensations, rearrangements, and cyclizations. The use of this compound and its precursors can help to elucidate the mechanism of its formation. For instance, if a particular carbon-carbon bond is broken or formed in the rate-determining step, a significant ¹³C KIE would be expected for the carbons involved in that bond.

A "normal" KIE (k₁₂/k₁₃ > 1) is typically observed when a bond to the isotopic carbon is weakened or broken in the transition state. Conversely, an "inverse" KIE (k₁₂/k₁₃ < 1) may be seen when a bond to the isotopic carbon becomes stiffer or a new bond is formed in the transition state. The magnitude of the KIE can provide information about the structure of the transition state.

While specific experimental ¹³C KIE data for the formation of this compound are not extensively reported in the literature, the principles of KIE analysis can be applied to hypothesize about its formation mechanism. For example, in a proposed cyclization step to form the furanone ring, a small inverse KIE might be expected for the carbons forming the new ring bond, reflecting the increased bonding in the transition state. If a decarboxylation step were rate-limiting, a significant normal KIE would be anticipated for the carbon of the carboxyl group being lost.

The determination of ¹³C KIEs can be achieved through various methods, including the analysis of the isotopic composition of reactants and products over the course of the reaction using techniques like isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) spectroscopy. These experimental approaches, combined with computational modeling, can provide a detailed understanding of the reaction energy profile and the nature of the transition states involved in the formation of Furaneol and other important flavor compounds.

Advanced Analytical Applications and Quantification Utilizing Furaneol 13c2

Stable Isotope Dilution Analysis (SIDA) for Absolute and Relative Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative method that utilizes isotopically labeled internal standards to compensate for variations in sample preparation, extraction, and instrumental analysis imreblank.choup.com. By employing Furaneol-13C2, researchers can achieve precise absolute quantification of Furaneol (B68789), making it a cornerstone technique in flavoromics and aroma research nih.govacs.org. The principle involves spiking the sample with a known amount of this compound, which then undergoes the same analytical procedures as the native Furaneol. Differences in mass spectrometry detection allow for the independent quantification of both the native analyte and the labeled standard, leading to highly accurate results science.gov.

Developing a robust SIDA method for this compound involves careful consideration of its behavior relative to native Furaneol throughout the analytical process. Method validation is crucial to ensure reliability and includes assessing parameters such as linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ) embrapa.brchromatographyonline.commdpi.com.

Studies have demonstrated the successful validation of GC-MS methods for Furaneol quantification using isotopically labeled standards. For instance, a GC-MS method for Furaneol in grape derivatives showed good linearity with a coefficient of determination (R²) greater than 0.9952, accuracy with a coefficient of variation (CV) below 12.9%, and recoveries ranging from 76.6% to 106.3% embrapa.brnih.gov. Similarly, other analytical validations report recoveries within 70–120% and relative standard deviations (RSDs) below 20%, confirming the suitability of such methods for quantitative analysis chromatographyonline.commdpi.com. The selection of appropriate isotopically labeled standards, such as this compound, is critical, as they must exhibit similar chromatographic and ionization behavior to the native analyte to effectively compensate for matrix effects and sample losses imreblank.chresearchgate.net.

The integration of SIDA with Gas Chromatography-Mass Spectrometry (GC-MS) and, more specifically, tandem Mass Spectrometry (GC-MS/MS), is fundamental for achieving high-precision measurements of Furaneol nih.govacs.orgresearchgate.net. GC-MS/MS offers enhanced selectivity and sensitivity, allowing for the detection and quantification of Furaneol even at trace levels in complex matrices.

The primary advantage of employing this compound in SIDA lies in its ability to significantly enhance the precision and accuracy of Furaneol quantification. By using an internal standard that mirrors the chemical and physical behavior of the analyte, SIDA effectively corrects for any losses or variations that may occur during sample extraction, cleanup, and instrumental analysis imreblank.choup.com. This is particularly important for volatile and potentially labile compounds like Furaneol, which can be subject to degradation or adsorption during sample processing imreblank.chresearchgate.net.

The validated methods employing this compound demonstrate high precision, with reported RSD values often below 20% chromatographyonline.commdpi.com. The accuracy is further supported by high recovery rates, typically within the 70–120% range chromatographyonline.commdpi.comnih.gov. These performance metrics underscore the reliability of SIDA with this compound for obtaining precise and accurate quantitative data, crucial for understanding its role in food systems and for quality control purposes.

Application in Complex Chemical Systems Characterization

In flavoromics, the accurate quantification of key aroma compounds like Furaneol is essential for deciphering the sensory profiles of foods and beverages acs.orgmdpi.comtum.deoup.comresearchgate.netmdpi.com. SIDA, utilizing this compound, provides the necessary precision to determine the concentrations of Furaneol and subsequently calculate its Odor Activity Value (OAV) or Dose over Threshold (DoT) factor. These metrics help identify the compounds that significantly contribute to the perceived aroma nih.govacs.org. Furaneol has been identified as a key odorant in various products, including caramel (B1170704) malt (B15192052) beer, dairy by-products, and plant-based egg alternatives, highlighting its broad impact on food flavor acs.orgresearchgate.netmdpi.com.

The use of this compound in SIDA allows for the comparative analysis of Furaneol content across different food products or under various processing conditions, contributing to a deeper understanding of flavor development and retention.

Furaneol is found in a diverse range of food matrices, and SIDA with this compound enables its quantitative analysis in these complex systems.

Fruits: Furaneol has been quantified in grape juice and wines, with reported recoveries of 97.6% in juice and 106.3% in wine embrapa.brnih.gov. In tomatoes, concentrations have been reported from 38-180 ppb in supermarket varieties to 660-1100 ppb in home-grown and hydroponically grown tomatoes researchgate.net. It is also a recognized aroma compound in strawberries, raspberries, and pineapples tum.deresearchgate.net.

Malt Extracts: Furaneol contributes to the aroma profile of barley malts and malt extracts, with studies indicating its presence and impact on beer aroma researchgate.nettum.de.

Cooked Products and Other Matrices: Furaneol is prevalent in various cooked, processed, and fermented foods. It has been detected in baby foods at levels between 25 and 262 μg/kg nih.gov. In dairy products, it has been identified in sour whey and buttermilk mdpi.com. Furthermore, it is found in baked goods, chewing gum, and is a significant contributor to the aroma of cooked meats and cereals tum.de.

Quantitative Analysis in Flavoromics and Aroma Research

Assessment of Compound Formation and Distribution in Biological and Processed Materials

The stable isotope ¹³C in this compound serves as an invaluable tracer for understanding the complex formation pathways and distribution patterns of furaneol in various matrices. Its application is particularly significant in food science and biological studies where precise tracking of a compound's origin and movement is essential.

Tracing Formation Pathways: Furaneol is known to be formed through several routes, including the Maillard reaction between amino acids and reducing sugars, enzymatic processes, and microbial fermentation researchgate.netresearchgate.net. By introducing this compound into a biological system or food matrix, researchers can track the incorporation of the ¹³C label into furaneol molecules, thereby elucidating specific biosynthetic or reaction pathways. This is often achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish between naturally occurring furaneol and its ¹³C-labeled counterpart based on mass differences oup.com. For instance, studies investigating the formation of flavor compounds in processed foods often employ ¹³C-labeled standards to quantify their presence and understand their origins from precursors oup.comacs.org.

Quantification and Distribution Analysis: this compound is widely used as an internal standard in quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). When added to a sample, this compound mimics the behavior of endogenous furaneol during sample preparation and analysis, compensating for potential losses and matrix effects. This allows for highly accurate and precise quantification of furaneol in complex biological samples (e.g., fruits, fermented products) and processed foods (e.g., baked goods, beverages) oup.com. Research findings demonstrate its utility in accurately measuring furaneol concentrations in diverse food products, providing insights into how processing conditions or biological activity influence its distribution researchgate.netresearchgate.netoup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Labeled Furaneol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and dynamic studies. The incorporation of ¹³C isotopes into furaneol significantly enhances the capabilities of NMR analysis, providing detailed information about molecular structure, conformation, and dynamics.

Assignment of ¹³C Resonances and Structural Conformation of Isotopologues

¹³C NMR spectroscopy is fundamental for confirming the structure of isotopically labeled compounds and for detailed structural analysis. The ¹³C nucleus, though less sensitive than ¹H due to its lower gyromagnetic ratio and natural abundance (1.1%), provides direct information about the carbon skeleton of a molecule libretexts.orgbhu.ac.inlibretexts.org.

¹³C Resonance Assignment: In ¹³C NMR, each unique carbon atom in a molecule typically gives rise to a distinct signal, characterized by its chemical shift. The presence of ¹³C isotopes in this compound alters the chemical shifts and can introduce ¹³C-¹³C coupling, though the latter is often minimized in standard ¹³C NMR spectra due to the low probability of adjacent ¹³C atoms. By comparing the ¹³C NMR spectrum of this compound with that of unlabeled furaneol, or by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), specific ¹³C resonances can be assigned to individual carbon atoms within the furaneol molecule libretexts.orgbhu.ac.inscielo.br. The precise location of the ¹³C labels in this compound is critical for these assignments, allowing for definitive confirmation of the isotopologue's structure. For example, a product labeled as this compound from Atlanchim Pharma specifies labeling at the 2 and 5 positions of the furanone ring (4-hydroxy-2,5(¹³C)-dimethyl-5-(¹³C)-furan-3(2H)-one), with a molecular weight of 130.11 atlanchimpharma.com.

Structural Conformation: The detailed assignment of ¹³C resonances in this compound can also provide insights into its structural conformation in solution. Subtle variations in chemical shifts can reflect differences in the electronic environment and spatial arrangement of atoms, which are influenced by the molecule's three-dimensional structure. While specific studies on this compound conformation are limited in the provided search results, general NMR principles indicate that ¹³C chemical shifts are sensitive to torsional angles and local steric environments, which are key determinants of molecular conformation libretexts.orgmdpi.com.

Studies of Molecular Dynamics and Intermolecular Interactions with ¹³C Labeling

The ¹³C labeling in this compound enables sophisticated NMR experiments to probe molecular dynamics and intermolecular interactions.

Molecular Dynamics: ¹³C NMR relaxation studies, which measure the rate at which ¹³C nuclei return to equilibrium after perturbation, can provide information about molecular motion on different timescales. Parameters such as T1 (spin-lattice relaxation time) and NOE (Nuclear Overhauser Effect) enhancements are sensitive to molecular tumbling and internal motions. By analyzing these parameters for ¹³C-labeled carbons in this compound, researchers can gain insights into the rotational or vibrational dynamics of specific parts of the molecule. While direct studies on furaneol dynamics are not detailed in the provided results, ¹³C NMR is a standard technique for such investigations in other organic molecules mdpi.comnih.govmdpi.com.

Intermolecular Interactions: ¹³C NMR chemical shifts can be influenced by intermolecular interactions, such as hydrogen bonding, solvent effects, and complex formation. Studies have shown that ¹³C chemical shifts, particularly those of carbonyl carbons, can correlate with solvent polarity and the extent of inter- and intra-molecular hydrogen bonding mdpi.comresearchgate.net. By observing changes in the ¹³C NMR spectrum of this compound in different solvent environments or in the presence of other molecules (e.g., proteins, lipids), researchers can infer the nature and strength of these interactions. For example, studies on other molecules have demonstrated that ¹³C shielding is sensitive to intermolecular interactions, while spin-spin couplings are less affected nih.govmdpi.com. This sensitivity allows for the investigation of how this compound interacts with its surroundings, which is crucial for understanding its behavior in biological systems and food matrices.

Future Research Trajectories in 13c Labeled Furanone Science

Development of Novel 13C-Labeling Strategies for Complex Furanone Derivatives

The precise mapping of biosynthetic pathways for furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol) relies heavily on stable isotope tracing. mdpi.com Early studies successfully used specifically labeled precursors to identify the origin of the carbon backbone in these molecules. For instance, experiments in the yeast Zygosaccharomyces rouxii have been pivotal in confirming the primary precursors for HDMF. mdpi.comnih.gov

Research has shown that while yeast cells can grow on D-glucose, the production of HDMF occurs only when D-fructose-1,6-diphosphate is available. mdpi.com Isotope labeling experiments have provided definitive proof of this dependency. When Z. rouxii was supplied with 1-¹³C-D-fructose-1,6-diphosphate, a singly labeled HDMF molecule was produced. Conversely, when universally labeled ¹³C₆-D-glucose was used as the carbon source, the resulting furanone was unlabeled. mdpi.com This demonstrates that the carbon atoms for HDMF biosynthesis are sourced exclusively from D-fructose-1,6-diphosphate, which is incorporated directly without significant rearrangement of its carbon skeleton. mdpi.com

Future strategies will likely involve the synthesis of more complex, custom-designed 13C-labeled precursors to probe specific enzymatic steps and resolve ambiguities in pathways for less common furanone derivatives. The development of methods for isotopic labeling of proposed intermediates, beyond primary precursors, will be crucial. This will allow researchers to test hypothetical pathways more directly and uncover novel enzymatic reactions involved in the biosynthesis of the diverse range of furanones found in nature.

¹³C-Labeled PrecursorOrganism/SystemObserved Labeling in Furaneol (B68789) (HDMF)Key Finding
1-¹³C-D-fructose-1,6-diphosphateZygosaccharomyces rouxiiSingly labeled HDMF detectedConfirms D-fructose-1,6-diphosphate as a direct precursor. mdpi.com
¹³C₆-D-glucoseZygosaccharomyces rouxiiUnlabeled HDMF detectedDemonstrates that glucose is not the direct source of the carbon backbone. mdpi.com
D-fructose 6-phosphateStrawberries (in vitro)Significant increase in furanone contentSuggests D-fructose 6-phosphate is a highly effective precursor in plants. nih.gov

Advanced Computational Chemistry and Modeling of 13C-Labeled Furanone Pathways

The data generated from 13C-labeling experiments are inherently complex, consisting of mass isotopomer distributions for various metabolites. Extracting meaningful biological information, such as the rates of metabolic reactions (fluxes), requires sophisticated computational analysis. 13C-Metabolic Flux Analysis (13C-MFA) has become the primary technique for quantifying intracellular fluxes and is central to the future of furanone research. d-nb.infoethz.ch

13C-MFA utilizes a computational model of the organism's metabolic network, which includes all known biochemical reactions and the specific carbon atom transitions for each reaction. d-nb.info By feeding the experimentally measured mass isotopomer distributions into this model, algorithms can estimate the in vivo fluxes through central carbon metabolism that best reproduce the observed labeling patterns.

Future advancements in this area will focus on several key aspects:

Expanded Network Models: Developing more comprehensive metabolic models for furanone-producing organisms, incorporating pathways of secondary metabolism with greater detail.

Dynamic Modeling: Moving beyond steady-state assumptions to dynamic 13C-MFA, which can capture how metabolic fluxes change over time, for example, during different phases of cell growth or fruit ripening. arxiv.org

Improved Algorithms: Creating more efficient and robust simulation algorithms, such as stochastic simulation algorithms (SSA), to handle the increasing complexity of metabolic models and labeling schemes without being limited by the combinatorial explosion of possible isotopomers. arxiv.org

Rational Tracer Selection: Using computational tools to rationally design labeling experiments, identifying the optimal 13C-labeled tracer or combination of tracers that will provide the most precise and accurate flux estimates for the specific pathways of interest. nih.govresearchgate.net

These computational approaches will transform 13C tracer data from a qualitative tool for pathway discovery into a quantitative method for understanding and engineering furanone biosynthesis.

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Systems Understanding

A true understanding of how organisms regulate the production of furanones requires looking beyond metabolic fluxes alone. A systems biology approach, which integrates data from multiple "omics" layers, is necessary to connect the regulation of genes and proteins to the metabolic output. nih.govnih.gov Isotopic tracing with compounds like Furaneol-13C2 provides the "fluxomics" data, which represents the functional output of the metabolic network. plos.org Integrating this with transcriptomics, proteomics, and metabolomics will provide a comprehensive, system-wide view. frontiersin.org

This integrated approach allows researchers to build a more complete picture of cellular regulation. For example, if an increase in the flux through a key furanone biosynthetic pathway is observed via 13C-MFA, transcriptomic data can reveal if the genes encoding the enzymes in that pathway are upregulated. mdpi.com Proteomic data can then confirm whether this increase in gene expression translates to higher levels of the corresponding enzyme proteins. nih.gov Finally, metabolomics can provide static snapshots of the concentrations of precursors, intermediates, and final products, complementing the dynamic information provided by flux analysis. nih.gov

The primary challenge lies in the computational integration of these diverse and large datasets. nih.gov Future research will focus on developing advanced bioinformatics platforms and statistical methods to correlate changes across different omics layers. This will help identify key regulatory nodes, such as transcription factors or signaling proteins, that control the flow of carbon into furanone biosynthetic pathways. Such a holistic understanding is the ultimate goal for the rational metabolic engineering of microorganisms and plants for enhanced production of valuable furanone derivatives.

Omics LayerType of Information ProvidedRelevance to Furanone Science
Transcriptomics Quantification of gene expression (mRNA levels). mdpi.comIdentifies which genes encoding biosynthetic enzymes are active under specific conditions.
Proteomics Quantification of protein abundance. nih.govConfirms that expressed genes are translated into functional enzymes.
Metabolomics Quantification of the levels of small molecules (metabolites). nih.govProvides a snapshot of precursor availability and product accumulation.
Fluxomics (¹³C-MFA) Quantification of reaction rates (metabolic fluxes). ethz.chMeasures the functional output and activity of metabolic pathways in real-time.

Q & A

Q. How can researchers optimize figures and tables for publishing Furaneol-13C2 data?

  • Methodological Answer : Follow journal guidelines (e.g., Med. Chem. Commun.) to limit chemical structures to 2–3 per figure. Use color-coded isotopic labeling schemes and vector graphics for clarity. Annotate tables with footnotes explaining abbreviations and statistical thresholds .

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